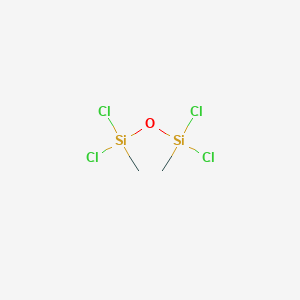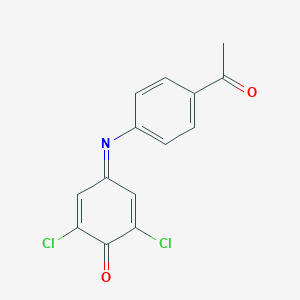
1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane
説明
1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane is an organosilicon compound with the molecular formula C2H6Cl4OSi2. It is a member of the disiloxane family, characterized by the presence of two silicon atoms connected by an oxygen atom. This compound is known for its unique chemical properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane can be synthesized through several methods. One common method involves the reaction of dimethyldichlorosilane with silicon tetrachloride in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out in an inert atmosphere at room temperature .
Another method involves the hydrolytic condensation of diorganyldichlorosilanes or organyltrichlorosilanes in the vapor state. This process uses a mixture of superheated water vapor and nitrogen at temperatures around 200-203°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrolysis of chlorosilanes. The process is optimized to achieve high yields and purity, with careful control of reaction conditions to minimize by-products .
化学反応の分析
Types of Reactions
1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms with other functional groups.
Hydrosilylation Reactions: It can participate in hydrosilylation reactions, where it adds across unsaturated bonds in the presence of a catalyst.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds with different functional groups, while hydrosilylation reactions typically produce siloxane derivatives .
科学的研究の応用
1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: It is employed in the study of silicon-based biochemistry and the development of silicon-containing biomolecules.
Medicine: Research into its potential use in drug delivery systems and as a component in medical devices is ongoing.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of 1,1,3,3-tetrachloro-1,3-dimethyldisiloxane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different properties. Its molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For example, in hydrosilylation reactions, it acts as a hydride donor, facilitating the addition of silicon-hydrogen bonds to unsaturated substrates .
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: This compound is similar in structure but lacks the chlorine atoms, making it less reactive in certain substitution reactions.
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: This compound has bulkier isopropyl groups, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness
1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane is unique due to its high reactivity, particularly in substitution and hydrosilylation reactions. The presence of chlorine atoms makes it a versatile precursor for the synthesis of various organosilicon compounds, which are valuable in both research and industrial applications .
特性
IUPAC Name |
dichloro-[dichloro(methyl)silyl]oxy-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl4OSi2/c1-8(3,4)7-9(2,5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUFEDNTDWQARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](O[Si](C)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl4OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196749 | |
| Record name | 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4617-27-0 | |
| Record name | 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4617-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004617270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3,3-Tetrachloro-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetrachloro-1,3-dimethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)


![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)






![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)



